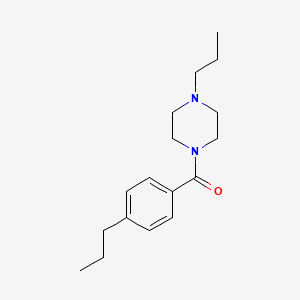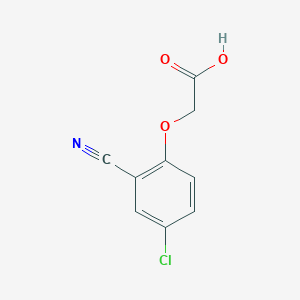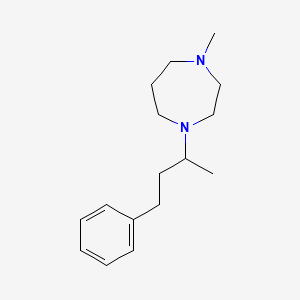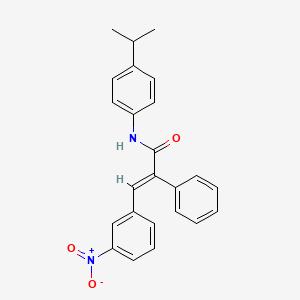![molecular formula C16H25NO2 B5025035 [2-(4-Piperidin-1-ylbutoxy)phenyl]methanol](/img/structure/B5025035.png)
[2-(4-Piperidin-1-ylbutoxy)phenyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(4-Piperidin-1-ylbutoxy)phenyl]methanol: is an organic compound that features a piperidine ring attached to a phenyl group via a butoxy linker, with a methanol group attached to the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Piperidin-1-ylbutoxy)phenyl]methanol typically involves the reaction of 4-piperidin-1-ylbutanol with a phenylmethanol derivative under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions:
Oxidation: [2-(4-Piperidin-1-ylbutoxy)phenyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methanol group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are used to facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted phenylmethanol derivatives.
科学的研究の応用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential to form various derivatives.
Biology:
- Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry:
- Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which [2-(4-Piperidin-1-ylbutoxy)phenyl]methanol exerts its effects involves its interaction with specific molecular targets. The piperidine ring and phenyl group can interact with various enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
[2-(4-Piperidin-1-ylbutoxy)phenyl]ethanol: Similar structure but with an ethanol group instead of methanol.
[2-(4-Piperidin-1-ylbutoxy)phenyl]propanol: Similar structure with a propanol group.
Uniqueness:
- The presence of the methanol group in [2-(4-Piperidin-1-ylbutoxy)phenyl]methanol provides unique reactivity and potential for forming specific derivatives.
- The combination of the piperidine ring and phenyl group offers distinct interactions with biological targets compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
[2-(4-piperidin-1-ylbutoxy)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c18-14-15-8-2-3-9-16(15)19-13-7-6-12-17-10-4-1-5-11-17/h2-3,8-9,18H,1,4-7,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIONPQLRDMHSGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCCOC2=CC=CC=C2CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-Chloro-4-methylphenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}pyrrolidine-2,5-dione](/img/structure/B5024965.png)
![N-benzyl-N-[(2,4-dimethoxyphenyl)methyl]butan-1-amine](/img/structure/B5024976.png)
![ethyl N-[(4-methylphenyl)sulfonyl]tryptophanate](/img/structure/B5024980.png)
![methyl 5-[({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)amino]-5-oxopentanoate](/img/structure/B5024988.png)
![N-[(5E)-5-[(2-methoxynaphthalen-1-yl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide](/img/structure/B5025004.png)

![3-[1-(2-Fluorobenzoyl)pyrrolidin-2-YL]-5-(propan-2-YL)-1,2-oxazole](/img/structure/B5025023.png)
![N-(3,4-dimethoxyphenyl)-1-[(2-pyridinylthio)acetyl]-3-piperidinamine](/img/structure/B5025042.png)
![(5Z)-5-{4-[(4-chlorobenzyl)oxy]benzylidene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5025050.png)
![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)-2-pyridinamine](/img/structure/B5025056.png)

![methyl 3-{[3-(2-methoxybenzoyl)-1-piperidinyl]carbonyl}benzoate](/img/structure/B5025067.png)
